molecular formula C24H22Cl2N4OS B11771048 N-((5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-ethoxyaniline

N-((5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-ethoxyaniline

Cat. No.: B11771048
M. Wt: 485.4 g/mol
InChI Key: GJECHOMKWURBKF-UHFFFAOYSA-N
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Description

N-((5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-ethoxyaniline is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a dichlorobenzyl group, and an ethoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-ethoxyaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

N-((5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-ethoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with modified functional groups

    Substitution: Substituted triazole derivatives

Mechanism of Action

The mechanism of action of N-((5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-ethoxyaniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-ethoxyaniline is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets and modulate various pathways makes it a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C24H22Cl2N4OS

Molecular Weight

485.4 g/mol

IUPAC Name

N-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-ethoxyaniline

InChI

InChI=1S/C24H22Cl2N4OS/c1-2-31-21-12-10-19(11-13-21)27-15-23-28-29-24(30(23)20-6-4-3-5-7-20)32-16-17-8-9-18(25)14-22(17)26/h3-14,27H,2,15-16H2,1H3

InChI Key

GJECHOMKWURBKF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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